molecular formula C25H22ClFN4O4S B15007404 7-[4-[(4-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid

7-[4-[(4-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid

Cat. No.: B15007404
M. Wt: 529.0 g/mol
InChI Key: WLNHZGUFSYARDD-UHFFFAOYSA-N
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Description

7-(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-CYCLOPROPYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-CYCLOPROPYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the quinolone core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents under controlled conditions.

    Attachment of the piperazine moiety: This is usually done through a nucleophilic substitution reaction.

    Formylation and thiolation: These steps introduce the formamido and methanethioyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-CYCLOPROPYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the carbonyl groups to alcohols.

    Substitution: This can involve the replacement of the fluorine atom or other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

7-(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-CYCLOPROPYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly antibiotics or anticancer agents.

    Biological Studies: It can be used to study the interactions with various biological targets, such as enzymes or receptors.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-CYCLOPROPYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar core structure.

    Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.

    Moxifloxacin: Another fluoroquinolone with enhanced activity against certain bacteria.

Uniqueness

7-(4-{[(4-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-CYCLOPROPYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H22ClFN4O4S

Molecular Weight

529.0 g/mol

IUPAC Name

7-[4-[(4-chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H22ClFN4O4S/c26-15-3-1-14(2-4-15)23(33)28-25(36)30-9-7-29(8-10-30)21-12-20-17(11-19(21)27)22(32)18(24(34)35)13-31(20)16-5-6-16/h1-4,11-13,16H,5-10H2,(H,34,35)(H,28,33,36)

InChI Key

WLNHZGUFSYARDD-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=S)NC(=O)C5=CC=C(C=C5)Cl)F)C(=O)O

Origin of Product

United States

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